BWX 46

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

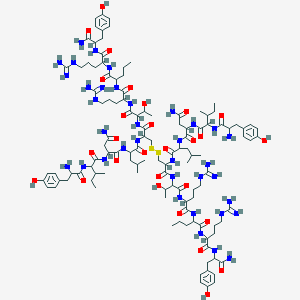

N-[1-[[3-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCWKDKNIQUYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C116H186N36O28S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2597.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BWX 46: A Technical Guide to a Potent and Selective Neuropeptide Y Y5 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWX 46 is a synthetic peptide analog that has garnered significant interest in the scientific community for its potent and highly selective agonist activity at the Neuropeptide Y (NPY) Y5 receptor subtype.[1][2] NPY receptors, a family of G-protein coupled receptors (GPCRs), are integral to a wide array of physiological processes, with the Y5 receptor subtype being particularly implicated in the regulation of appetite and energy homeostasis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Biochemical Profile and Receptor Selectivity

This compound is a dimeric peptide, specifically bis(31/31'){[Cys31, Nva34]NPY(27-36)-NH2}. Its structure confers high affinity and selectivity for the NPY Y5 receptor. The binding affinities (Ki) of this compound for various NPY receptor subtypes have been determined through competitive radioligand binding assays, demonstrating a clear preference for the Y5 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Y5 | 0.85 |

| Y1 | 42 |

| Y2 | 3015 |

| Y4 | 245 |

Data compiled from publicly available datasheets.

Mechanism of Action and Signaling Pathways

As an agonist of the NPY Y5 receptor, which is coupled to an inhibitory G-protein (Gi), this compound modulates intracellular signaling cascades upon binding. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Furthermore, activation of the Y5 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, which are involved in cell growth and motility.

NPY Y5 Receptor Signaling Cascade

Caption: NPY Y5 receptor signaling pathway activated by this compound.

In Vivo Effects: Stimulation of Food Intake

Preclinical studies in animal models have demonstrated a significant physiological effect of this compound. Intrahypothalamic administration in rats has been shown to stimulate food intake.[1][2] This orexigenic effect is consistent with the known role of the NPY Y5 receptor in the central regulation of feeding behavior.

| Parameter | Value |

| Animal Model | Rat |

| Administration Route | Intrahypothalamic |

| Effective Dose | 30 and 40 µg |

| Onset of Action | Gradual |

| Peak Effect | 8 hours post-injection |

Data from in vivo studies.[1]

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a standard procedure for determining the binding affinity of this compound to NPY receptor subtypes.

Caption: Workflow for a competitive receptor binding assay.

-

Membrane Preparation: Cell membranes from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, Y5) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4) is used for all dilutions and incubations.

-

Reaction Mixture: In a final volume of 250 µL, the following are combined:

-

50 µL of cell membrane suspension (10-20 µg protein)

-

50 µL of radioligand (e.g., [125I]-Peptide YY) at a concentration near its Kd

-

50 µL of various concentrations of this compound or vehicle (for total binding)

-

For non-specific binding, a high concentration of unlabeled NPY (e.g., 1 µM) is added.

-

-

Incubation: The mixture is incubated for 2 hours at room temperature to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a blocking agent (e.g., 0.3% polyethyleneimine).

-

Washing: Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This protocol describes a method to measure the functional activity of this compound by quantifying its ability to inhibit cAMP production.

Caption: Workflow for a cAMP inhibition assay.

-

Cell Culture: Cells stably expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and seeded into 96-well plates.

-

Pre-incubation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes at 37°C to prevent cAMP degradation.

-

Agonist Addition: Various concentrations of this compound are added to the wells and incubated for 15 minutes at 37°C.

-

Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) at a final concentration of 5-10 µM and incubated for a further 15-30 minutes at 37°C.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Quantification: The amount of cAMP produced is quantified by measuring the signal (e.g., fluorescence or luminescence).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of this compound, and the IC50 value is determined.

In Vivo Food Intake Study

This protocol provides a general framework for assessing the orexigenic effects of this compound in rats.

-

Animals: Male Sprague-Dawley rats, weighing 250-300g, are individually housed in a controlled environment with a 12-hour light/dark cycle.

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the paraventricular nucleus (PVN) of the hypothalamus. Animals are allowed to recover for at least one week post-surgery.

-

Habituation: Animals are habituated to the injection procedure by handling and mock injections.

-

Drug Preparation: this compound is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).

-

Injection: At the beginning of the light cycle, satiated rats receive an intrahypothalamic injection of either vehicle or this compound (30 or 40 µg in a volume of 1-2 µL) over a period of 1-2 minutes.

-

Food Intake Measurement: Pre-weighed food is provided immediately after the injection, and the amount of food consumed is measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake at each time point is calculated and compared between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor. Its high potency and selectivity make it an ideal pharmacological probe for studying the central mechanisms of appetite control and energy balance. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and other NPY Y5 receptor modulators. Further research into the therapeutic potential of targeting the NPY Y5 receptor with compounds like this compound is warranted.

References

An In-depth Technical Guide to BWX 46: A Potent and Selective Neuropeptide Y Y5 Receptor Agonist

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and signaling pathways associated with BWX 46, a potent and highly selective agonist for the neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.

Core Chemical and Physical Properties

This compound is a dimeric peptide analog of the C-terminal fragment of Neuropeptide Y (NPY(27-36)-NH2). Its structure is characterized by the substitution of Cysteine at position 31 and Norvaline at position 34, with a disulfide bridge linking the two monomeric units.

| Property | Value | Source |

| Molecular Formula | C116H186N36O28S2 | [1][2][3] |

| Molecular Weight | 2597.09 g/mol | [1][3] |

| Amino Acid Sequence | (YINLCTRXRY)₂ (X = Nva) | [1] |

| Modifications | Disulfide bridge between Cys⁵ and Cys⁵' of the two monomers; C-terminal amidation | [1] |

| CAS Number | 172997-92-1 | [1][2] |

| Canonical SMILES | CCC--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--O)N)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C">C@@HN)C(=O)N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--O)N)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)N">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N | [4] |

Biological Activity and Receptor Selectivity

This compound is a highly potent and selective agonist for the Neuropeptide Y Y5 receptor (Y5R), a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis.[1][5]

Receptor Binding Affinity

The binding affinity of this compound for various NPY receptor subtypes has been determined through competitive binding assays. The data clearly demonstrates its high selectivity for the Y5 receptor.

| Receptor Subtype | Kᵢ (nM) |

| Y5 | 0.85 |

| Y1 | 42 |

| Y2 | 3015 |

| Y4 | 245 |

Data sourced from Tocris Bioscience and R&D Systems product information.[1][5]

In Vitro Functional Activity

In vitro studies have demonstrated that this compound effectively modulates intracellular signaling cascades upon binding to the Y5 receptor. Specifically, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) synthesis in cells expressing the Y5 receptor, with an IC₅₀ value of 0.5 nM.[4] This activity is consistent with the Y5 receptor's coupling to Gαi proteins.

In Vivo Effects

Intrahypothalamic administration of this compound in rats has been shown to stimulate food intake.[4][5] This orexigenic effect is gradual, with a delayed onset compared to the rapid stimulation of feeding observed with NPY itself.[4]

Signaling Pathways

The activation of the NPY Y5 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, Y5 receptor activation can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. Below are generalized methodologies for the key experiments cited.

Peptide Synthesis and Dimerization

Objective: To synthesize the monomeric peptide chain and subsequently form the dimeric this compound.

Generalized Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence (YINLCT(Nva)RY-NH₂) is synthesized on a solid support resin (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification of Monomer: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dimerization: The purified monomer is dissolved in a suitable buffer (e.g., ammonium bicarbonate) at a low concentration to favor intramolecular disulfide bond formation. The solution is stirred in the presence of an oxidizing agent (e.g., air, potassium ferricyanide) until the reaction is complete, as monitored by RP-HPLC.

-

Purification of Dimer: The dimeric this compound is purified by RP-HPLC to remove any remaining monomer and other impurities.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by amino acid analysis to verify the composition.

Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for NPY receptor subtypes.

Generalized Protocol:

-

Membrane Preparation: Cell membranes expressing the NPY receptor of interest (Y1, Y2, Y4, or Y5) are prepared from cultured cells or tissue homogenates.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the effect of this compound on intracellular cAMP levels.

Generalized Protocol:

-

Cell Culture: Cells stably expressing the NPY Y5 receptor are cultured in appropriate media.

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are treated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀) is determined from the dose-response curve.

In Vivo Food Intake Study

Objective: To assess the effect of centrally administered this compound on feeding behavior in rats.

Generalized Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are surgically implanted with a guide cannula directed towards the hypothalamus. The animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

-

Drug Administration: On the day of the experiment, this compound, dissolved in artificial cerebrospinal fluid (aCSF), is microinjected directly into the hypothalamus through the implanted cannula. A control group receives an injection of aCSF alone.

-

Food Intake Measurement: Immediately after the injection, the animals are returned to their home cages with pre-weighed food. Food intake is then measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake at each time point is calculated for both the this compound-treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in food intake between the groups.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NPY Y5 receptor. Its high potency and selectivity make it a suitable probe for elucidating the involvement of this receptor in the central regulation of appetite and energy balance. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the NPY Y5 receptor.

References

- 1. Receptor Binding Assays [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and functionalization of dimeric peptides targeting chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of a Dimeric RGD Peptide as a Preliminary Study for Radiotheranostics with Radiohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the synthesis of dimeric peptides: influence of the reaction medium and effects that modulate kinetics and reaction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of BWX 46

For Researchers, Scientists, and Drug Development Professionals

Abstract

BWX 46 is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor subtype. As a selective agonist, this compound serves as a critical tool for elucidating the physiological roles of the NPY Y5 receptor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, downstream signaling pathways, and in vivo pharmacological effects. This guide is intended to provide researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their studies.

Introduction to this compound and the NPY Y5 Receptor

Neuropeptide Y is a 36-amino acid neurotransmitter that is widely distributed in the central and peripheral nervous systems and is involved in a plethora of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The diverse effects of NPY are mediated through its interaction with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y5 receptor subtype has garnered significant interest, particularly in the context of its profound influence on appetite and energy homeostasis.

This compound is a synthetic peptide analog of the C-terminus of Neuropeptide Y. It has been engineered to exhibit high selectivity and affinity for the NPY Y5 receptor, making it an invaluable pharmacological tool for investigating the specific functions of this receptor subtype, minimizing the confounding effects of activating other NPY receptors.

Binding Profile of this compound

The defining characteristic of this compound is its high selectivity for the NPY Y5 receptor over other NPY receptor subtypes. This selectivity has been quantified through competitive radioligand binding assays.

Table 1: Binding Affinity (Ki) of this compound for NPY Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| Y5 | 0.85 |

| Y1 | 42 |

| Y2 | 3015 |

| Y4 | 245 |

Data compiled from publicly available information.

The sub-nanomolar affinity of this compound for the Y5 receptor, coupled with its significantly lower affinity for the Y1, Y2, and Y4 receptors, underscores its utility as a selective Y5 agonist.

Signaling Pathways Activated by this compound

Upon binding to the NPY Y5 receptor, which is coupled to inhibitory G-proteins (Gi/o), this compound initiates a cascade of intracellular signaling events. The primary and subsequent downstream pathways are detailed below.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

A cardinal signaling event following the activation of Gi/o-coupled receptors is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, this compound leads to a decrease in intracellular cAMP levels. This reduction in cAMP has widespread effects on cellular function, primarily through the reduced activation of Protein Kinase A (PKA).

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the NPY Y5 receptor by this compound has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Involvement of Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

Downstream of G-protein activation, there is evidence for the involvement of Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) in mediating the effects of NPY Y5 receptor activation. These kinases play pivotal roles in a variety of signaling cascades.

Activation of RhoA Signaling

Recent studies have implicated the NPY Y5 receptor in the activation of the small GTPase RhoA. The NPY/Y5 receptor axis promotes RhoA activation, which is a key regulator of the actin cytoskeleton and is involved in cell motility.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the NPY Y5 receptor.

In Vivo Pharmacology: Orexigenic Effects

Consistent with the known role of the NPY Y5 receptor in appetite regulation, this compound has been demonstrated to stimulate food intake in animal models. Intrahypothalamic administration of this compound in rats leads to a significant, albeit delayed, increase in food consumption. This orexigenic (appetite-stimulating) effect provides in vivo confirmation of its agonist activity at the Y5 receptor.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for NPY receptor subtypes.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably transfected with individual human NPY receptor subtypes (Y1, Y2, Y4, or Y5) are cultured to ~80-90% confluency.

-

Cells are harvested, washed with ice-cold PBS, and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY or a subtype-selective radioligand). The concentration should be close to its Kd for the respective receptor.

-

A range of concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

For determination of non-specific binding, a high concentration of a non-radiolabeled NPY agonist (e.g., 1 µM NPY) is used instead of this compound.

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 90-120 minutes at room temperature).

-

-

Filtration and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a buffer (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes an assay to measure the inhibition of forskolin-stimulated cAMP production by this compound.

Methodology:

-

Cell Culture:

-

CHO-K1 or HEK293 cells stably expressing the human NPY Y5 receptor are seeded in 96-well plates and grown to near confluency.

-

-

cAMP Assay:

-

The growth medium is removed, and the cells are washed with a pre-warmed assay buffer.

-

Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Cells are treated with varying concentrations of this compound for a defined period.

-

Forskolin (an adenylyl cyclase activator) is added to all wells (except the basal control) to stimulate cAMP production.

-

The incubation is continued for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Quantification of cAMP:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

The results are expressed as a percentage of the forskolin-stimulated cAMP level.

-

The data are fitted to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of cAMP production by this compound.

-

In Vivo Food Intake Study

This protocol describes a representative in vivo experiment to assess the orexigenic effect of this compound in rats.

Methodology:

-

Animals and Surgical Preparation:

-

Adult male Sprague-Dawley rats are used. The animals are individually housed and maintained on a 12:12 hour light-dark cycle with ad libitum access to food and water.

-

Under anesthesia, a guide cannula is stereotaxically implanted into the third ventricle or directly into the paraventricular nucleus of the hypothalamus. The animals are allowed to recover for at least one week.

-

-

Intrahypothalamic Injection:

-

On the day of the experiment, this compound is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid).

-

A microinjection cannula connected to a syringe pump is inserted into the guide cannula.

-

A specific dose of this compound (or vehicle for the control group) is infused into the hypothalamus over a short period (e.g., 1-2 minutes).

-

-

Measurement of Food Intake:

-

Immediately after the injection, the animals are returned to their home cages, which contain a pre-weighed amount of food.

-

Food intake is measured at several time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food. Spillage is carefully collected and accounted for.

-

-

Data Analysis:

-

The cumulative food intake at each time point is calculated for each animal.

-

The data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the food intake between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a highly selective and potent NPY Y5 receptor agonist. Its mechanism of action involves binding to the Y5 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Further downstream signaling involves the activation of the MAPK (ERK1/2), PKC, CaMKII, and RhoA pathways. In vivo, this compound demonstrates a clear orexigenic effect, consistent with the established role of the NPY Y5 receptor in the central regulation of appetite. The detailed binding profile and well-characterized signaling pathways make this compound an indispensable tool for researchers investigating the physiological and pathophysiological roles of the NPY Y5 receptor.

An In-depth Technical Guide to the Discovery and Core Science of Tigilanol Tiglate (EBC-46)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigilanol tiglate, also known as EBC-46, is a novel small molecule diterpene ester that has emerged as a promising intratumoral treatment for a range of solid tumors. Initially discovered through a screening of the Australian rainforest's biodiversity, this compound has demonstrated a unique mechanism of action centered on the activation of specific protein kinase C (PKC) isoforms. This activation triggers a rapid and localized inflammatory response, leading to hemorrhagic necrosis of the tumor and subsequent immune-mediated clearance. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to tigilanol tiglate, presenting a detailed resource for professionals in the field of drug development and oncology research.

Discovery and History

The journey of tigilanol tiglate from a natural product to a clinical candidate is a compelling example of biodiscovery.

-

Natural Origin : Tigilanol tiglate is a phorbol ester found in the seeds of the blushwood tree (Fontainea picrosperma), a plant endemic to a small region of the tropical rainforest in North Queensland, Australia. Indigenous marsupials, such as the musky rat-kangaroo, were observed to avoid consuming these seeds, which cause vomiting and diarrhea if ingested.[1]

-

Initial Discovery : The therapeutic potential of the blushwood tree's seeds was identified by the Australian biotechnology company QBiotics. Through their proprietary "EcoLogic" screening process, which focuses on bioactive molecules from Australia's diverse flora, they isolated EBC-46 as a potent anti-cancer agent.[2]

-

Veterinary Success : The compound, branded as STELFONTA®, has been approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of non-metastatic mast cell tumors in dogs.[1] Clinical trials in canines demonstrated a high success rate, with a single injection resulting in a 75% complete response, increasing to 88% after a second dose.[1]

-

Human Clinical Trials : Following its success in veterinary medicine, tigilanol tiglate has progressed to human clinical trials for various solid tumors, including head and neck squamous cell carcinoma, melanoma, and soft tissue sarcoma.[2][3]

-

Synthetic Breakthrough : A significant challenge for the widespread clinical development of tigilanol tiglate was its limited natural source. In 2022, researchers at Stanford University developed a scalable semisynthesis of the compound from phorbol, a readily available plant-derived starting material. This breakthrough ensures a sustainable supply for ongoing research and clinical applications.[2][4][5][6]

Mechanism of Action: A Multi-faceted Approach

Tigilanol tiglate's anti-tumor activity is not based on traditional cytotoxicity but rather on a rapid, localized, and multi-pronged mechanism of action initiated by the activation of Protein Kinase C (PKC).

-

PKC Activation : Tigilanol tiglate is a potent activator of a specific subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ.[7] This isoform-selective activation is a key differentiator from other less targeted PKC activators.

-

Induction of an Acute Inflammatory Response : The activation of PKC in the tumor microenvironment triggers a signaling cascade that results in a rapid and localized inflammatory response. This is characterized by the release of pro-inflammatory cytokines and the recruitment of immune cells.

-

Disruption of Tumor Vasculature : A critical effect of PKC activation by tigilanol tiglate is the increased permeability of the tumor's endothelial cells, leading to the disruption of the tumor's blood supply.[7] This results in hemorrhagic necrosis, where the tumor essentially dies from a lack of oxygen and nutrients.

-

Direct Oncolysis : In addition to its effects on the tumor microenvironment, tigilanol tiglate also appears to have direct oncolytic effects on tumor cells.

-

Immune-Mediated Clearance : The initial inflammatory response and tumor cell death attract innate immune cells, which clear the necrotic debris. This process can also stimulate a more systemic anti-tumor immune response.

Signaling Pathway Diagram

Quantitative Data from Preclinical and Clinical Studies

The efficacy of tigilanol tiglate has been demonstrated in both veterinary and human clinical trials.

Table 1: Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

| Study Phase | Number of Dogs | Treatment Regimen | Complete Response (CR) Rate | Notes |

| Randomized Controlled Trial (Phase 1) | 81 | Single intratumoral injection | 75% at Day 28 | Control group had a 5% CR.[8][9] |

| Randomized Controlled Trial (Phase 2) | - | Retreatment of non-responders | 88% overall CR | Dogs that did not achieve CR in Phase 1 were retreated.[8][9] |

| Long-term Follow-up | 59 | - | 93% no recurrence at 84 days | Of the dogs that achieved CR at Day 28.[8][9] |

| Dose Characterization Study | 40 | Descending dose cohorts (1 mg/mL to 0.2 mg/mL) | 90% CR with 1.0 mg/mL at Day 21 | Established the optimal dose concentration. |

Table 2: Preliminary Efficacy in Human Phase I Clinical Trial (NCT02609718)

| Number of Patients | Tumor Types | Maximum Tolerated Dose (MTD) | Treatment Response | Complete Response (CR) |

| 22 | 9 tumor types (including SCC, melanoma, BCC, breast adenocarcinoma) | Not reached (maximum dose administered was 3.6 mg/m²) | 6 out of 22 patients | 4 out of 22 patients |

| Data from a Phase I dose-escalation study. SCC: Squamous Cell Carcinoma; BCC: Basal Cell Carcinoma.[10][11] |

Key Experimental Protocols

In Vitro PKC Kinase Activity Assay

This assay measures the ability of tigilanol tiglate to activate PKC in a cell-based system.

Objective: To quantify the PKC-specific kinase activity in cell lysates following treatment with tigilanol tiglate.

Methodology:

-

Cell Culture: HeLa cells are cultured to an appropriate confluency.

-

Treatment: Cells are treated with varying concentrations of tigilanol tiglate (e.g., 175 nM and 17.5 µM) or a positive control such as Phorbol 12-myristate 13-acetate (PMA) for 1 hour.[12]

-

Cell Lysis: After treatment, cells are lysed to release cellular proteins.

-

Kinase Activity Measurement: The PKC-specific kinase activity in the cell lysates (e.g., 30 µg of total protein) is measured using a commercially available PKC Kinase Activity Assay Kit (e.g., AbCam, Cat. No. ab139437) according to the manufacturer's instructions.[12] This typically involves the phosphorylation of a specific substrate by PKC, and the amount of phosphorylation is quantified (e.g., colorimetrically or fluorometrically).

-

Data Analysis: The results are expressed as PKC activity relative to untreated controls.

Assessment of Tumor Cell Viability Post-Treatment

This protocol outlines a method to determine the viability of tumor tissue after intratumoral injection of tigilanol tiglate.

Objective: To assess the viability of tumor cells at a specific time point after treatment.

Methodology:

-

Animal Model: An appropriate animal model with established tumors is used (e.g., mice with syngeneic or xenograft tumors).

-

Intratumoral Injection: A defined dose of tigilanol tiglate is injected directly into the tumor.

-

Tissue Collection: At a predetermined time point post-injection (e.g., 4 hours), the treated tumor is excised.[7]

-

Ex Vivo Culture: The excised tumor tissue is processed to create a single-cell suspension or small fragments, which are then placed in a suitable culture medium.

-

Viability Assessment: After a period of incubation, the viability of the tumor cells is assessed. This can be done through various methods:

-

Clonogenic Assay: To determine the ability of single cells to form colonies.

-

Metabolic Assays: Such as the MTT or XTT assay, which measure metabolic activity as an indicator of cell viability.

-

Dye Exclusion Assays: Using dyes like trypan blue, which are excluded by viable cells.

-

-

Data Analysis: The percentage of viable cells in the treated group is compared to that in a vehicle-treated control group.

Experimental Workflow Diagram

Conclusion

Tigilanol tiglate represents a significant advancement in the field of oncology, particularly in the domain of intratumoral therapies. Its unique, multi-faceted mechanism of action, centered on the targeted activation of PKC, offers a novel approach to the treatment of solid tumors. The robust preclinical and veterinary clinical data, coupled with promising early results in human trials, underscore its potential as a valuable therapeutic agent. The recent development of a scalable synthetic route has overcome a major hurdle to its widespread clinical application. For researchers and drug development professionals, tigilanol tiglate serves as a compelling case study in natural product drug discovery and a promising candidate for further investigation and development in the fight against cancer.

References

- 1. news.stanford.edu [news.stanford.edu]

- 2. Researchers Discover Method of Synthesizing a Cancer Drug Discovered in the Australian Rainforest | Clinical And Molecular Dx [labroots.com]

- 3. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of EBC-46 (tigilanol tiglate) and Analogs for Treatment of Cancer and Other PKC-related Diseases | Explore Technologies [techfinder.stanford.edu]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Breakthrough in Synthesizing Anti-Cancer Compound Found in Rainforest Trees | Technology Networks [technologynetworks.com]

- 7. Intra-lesional injection of the novel PKC activator EBC-46 rapidly ablates tumors in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with tigilanol tiglate (EBC‐46) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intra-Lesional Injection of the Novel PKC Activator EBC-46 Rapidly Ablates Tumors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of BWX 46

As a comprehensive search for a substance specifically denoted as "BWX 46" has not yielded dedicated scientific literature under this identifier, this guide synthesizes information on a closely related and likely identical peptide, Bis(31/31'){[Cys31, Nva34]NPY(27–36)-NH2}, which is referred to as BWX-46 in primary literature. This technical guide provides an in-depth overview of its physical and chemical properties, biological activity, and the experimental protocols used for its characterization.

Core Substance Identification

This compound is a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist.[1][2][3] It is a synthetic peptide dimer derived from the C-terminal fragment of Neuropeptide Y.

Physical and Chemical Properties

A summary of the key is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 172997-92-1 | [1] |

| Molecular Weight | 2597.09 g/mol | [1][2] |

| Molecular Formula | C₁₁₆H₁₈₆N₃₆O₂₈S₂ | [1][4] |

| Sequence | YINLCTRXRY YINLCTRXRY | [1] |

| Modifications | X = Nva, Tyr-10 = C-terminal amide, X = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5* | [1] |

| Purity | >98% (as determined by HPLC) | [4] |

| Solubility | Soluble to 10 mg/ml in water. | [1] |

| Storage | Desiccate at -20°C. | [1] |

Biological Activity

This compound is a highly selective agonist for the NPY Y5 receptor, which is implicated in the regulation of food intake.[2][3] Its binding affinities (Ki) for various NPY receptor subtypes are summarized in Table 2.

Table 2: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Source |

| Y5 | 0.85 | [1][2] |

| Y1 | 42 | [1][2] |

| Y2 | 3015 | [1][2] |

| Y4 | 245 | [1][2] |

In functional assays, this compound has been shown to inhibit cAMP synthesis in cells expressing the Y5 receptor, with a potency comparable to that of native NPY.[3] Furthermore, intrahypothalamic administration of this compound in rats has been observed to stimulate food intake in a gradual manner, with a maximal effect observed 8 hours post-injection.[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Peptide Synthesis and Purification

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS).

Protocol:

-

Resin Swelling: Rink amide resin is swelled in N,N-dimethylformamide (DMF) for 15 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acid is pre-activated with a coupling reagent such as HBTU and coupled to the deprotected resin. The completion of the coupling reaction is monitored using a ninhydrin test.

-

Iterative Cycling: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Dimerization: The crude linear peptides are subjected to an oxidation reaction to form the disulfide bridge between the cysteine residues, resulting in the dimeric structure of this compound.

-

Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay

The affinity of this compound for NPY receptor subtypes is determined through competitive radioligand binding assays.

Protocol:

-

Cell Culture: Cells stably expressing the desired human NPY receptor subtype (Y1, Y2, Y4, or Y5) are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Binding Reaction: Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled Peptide YY) and increasing concentrations of the competitor ligand (this compound).

-

Incubation: The binding reaction is allowed to reach equilibrium by incubating at room temperature for a specified time.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

The functional activity of this compound as a Y5 receptor agonist is assessed by its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Cells expressing the NPY Y5 receptor are seeded in multi-well plates and grown to a suitable confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then treated with a cAMP-stimulating agent (e.g., forskolin) in the presence of varying concentrations of this compound.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC₅₀) is calculated.

In Vivo Food Intake Study

The orexigenic (appetite-stimulating) effect of this compound is evaluated in a rat model.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are used for the study.

-

Surgical Cannulation: A guide cannula is stereotaxically implanted into the hypothalamus of each rat under anesthesia.

-

Acclimatization: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.

-

Intrahypothalamic Injection: this compound, dissolved in a suitable vehicle, is microinjected directly into the hypothalamus through the implanted cannula.

-

Food Intake Measurement: The cumulative food intake of each rat is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

-

Data Analysis: The food intake of the this compound-treated group is compared to that of a vehicle-treated control group to determine the effect of the compound on appetite.

Visualizations

NPY Y5 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by the NPY Y5 receptor.

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Food Intake Study

The diagram below outlines the general workflow for assessing the effect of this compound on food intake in rats.

Caption: In Vivo Food Intake Study Workflow.

References

- 1. cloud-clone.us [cloud-clone.us]

- 2. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Feeding Behavior on Hypothalamus in Obese Type 2 Diabetic Rats with Glucagon-like Peptide-1 Receptor Agonist Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: BWX 46 (CAS Number 172997-92-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWX 46, with the CAS number 172997-92-1, is a potent and highly selective synthetic peptide agonist for the Neuropeptide Y (NPY) Y5 receptor subtype.[1][2][3] As a selective agonist, this compound serves as a critical tool for investigating the physiological and pathological roles of the NPY Y5 receptor, particularly in the regulation of food intake and energy homeostasis. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical and Biochemical Properties

This compound is a dimeric peptide with the alternative chemical name Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}.[1][3] Its structure is derived from the C-terminal fragment of Neuropeptide Y.

| Property | Value | Reference |

| CAS Number | 172997-92-1 | [1][2][3] |

| Molecular Weight | 2597.09 g/mol | [3] |

| Molecular Formula | C116H186N36O28S2 | [3] |

| Sequence | YINLCTRXRY YINLCTRXRY* (Modifications: X = Nva, Tyr-10 = C-terminal amide, X* = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5*) | [3] |

| Solubility | Soluble to 10 mg/ml in water | [3] |

| Storage | Desiccate at -20°C | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR). The Y5 receptor is primarily coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This inhibition of the cAMP signaling cascade is a key mechanism underlying the effects of Y5 receptor activation.

Furthermore, NPY receptors, including the Y5 subtype, have been shown to activate other signaling pathways, such as the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). Activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway, has also been reported downstream of NPY receptor activation.

Below is a diagram illustrating the primary signaling pathway of the NPY Y5 receptor activated by this compound.

Quantitative Biological Data

This compound exhibits high affinity and selectivity for the NPY Y5 receptor over other NPY receptor subtypes.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| Y5 | 0.85 |

| Y1 | 42 |

| Y2 | 3015 |

| Y4 | 245 |

| Data from Tocris Bioscience.[2] |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value (nM) |

| Y5 Receptor Activation | IC50 | 0.85 |

| Data from MedchemExpress.com.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

5.1. Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for NPY receptors.

Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel dimeric DOTA-coupled peptidic Y1-receptor antagonists for targeting of neuropeptide Y receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(31/31') ([CYS(31), Trp(32), Nva(34)] NPY-(31-36)): a specific NPY Y-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BWX 46: A Potent Neuropeptide Y Y5 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BWX 46, a potent and highly selective agonist for the neuropeptide Y (NPY) Y5 receptor. This document collates available quantitative data, details key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Information

This compound, with the chemical name Bis(31/31'){Cys31,Nva34]NPY(27-36)-NH2}, is a synthetic peptide analog of the C-terminal fragment of Neuropeptide Y. Its structure is designed to confer high selectivity for the Y5 receptor subtype, which is primarily involved in the regulation of food intake and energy homeostasis.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 2597.09 g/mol |

| Formula | C116H186N36O28S2 |

| Sequence | YINLCTRXRY YINLCTRXRY(Modifications: X = Nva, Tyr-10 = C-terminal amide, X = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5*) |

| Solubility | Soluble to 10 mg/ml in water |

| Storage | Desiccate at -20°C |

| CAS Number | 172997-92-1 |

Quantitative Data

The following tables summarize the binding affinities and in vivo efficacy of this compound.

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the Y5 receptor over other NPY receptor subtypes. The inhibitory constants (Ki) are presented below.

| Receptor Subtype | Ki (nM)[1][2] |

| Y5 | 0.85 |

| Y1 | 42 |

| Y4 | 245 |

| Y2 | 3015 |

In Vivo Efficacy: Stimulation of Food Intake

Intrahypothalamic administration of this compound has been shown to stimulate food intake in rats in a dose-dependent manner.

| Dose (µg) | Maximal Food Intake Stimulation (Time Post-Injection)[3][4] |

| 30 | Gradual increase, reaching maximal level at 8 hours |

| 40 | Gradual increase, reaching maximal level at 8 hours |

Signaling Pathways

Activation of the NPY Y5 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effector pathways, including the ERK/MAPK and RhoA pathways, which are implicated in cell growth and motility.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on established methods in the field and are representative of the procedures likely used in the original characterization of this compound.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for NPY receptor subtypes.

Materials:

-

Cell lines stably expressing human NPY Y1, Y2, Y4, or Y5 receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and protease inhibitors).

-

Radioligand (e.g., [125I]-Peptide YY).

-

Non-specific binding control (e.g., high concentration of unlabeled NPY).

-

This compound and other competing ligands at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor ligand (this compound). For total binding, omit the competitor. For non-specific binding, include a high concentration of unlabeled NPY.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the Ki value.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP, a key second messenger in the Y5 receptor signaling pathway.

Materials:

-

A suitable cell line expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to a near-confluent monolayer.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding cell lysis buffer to each well.

-

cAMP Measurement: Use a commercial cAMP detection kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentration as a function of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.

In Vivo Food Intake Study

This protocol describes the procedure for assessing the effect of intrahypothalamic administration of this compound on food intake in rats.

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane).

-

Guide cannulas for intrahypothalamic injection.

-

Injection cannulas and tubing connected to a microsyringe pump.

-

This compound dissolved in sterile saline.

-

Standard rat chow and water.

-

Metabolic cages for monitoring food intake.

Procedure:

-

Surgical Implantation of Cannula: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula aimed at the desired hypothalamic nucleus (e.g., the paraventricular nucleus). Secure the cannula to the skull with dental cement and allow the animals to recover for at least one week.

-

Acclimatization: House the rats individually in metabolic cages and allow them to acclimate to the experimental conditions. Monitor their baseline food and water intake.

-

Intrahypothalamic Injection: On the day of the experiment, gently restrain the rat and insert an injection cannula through the guide cannula. Infuse a small volume (e.g., 0.5-1.0 µL) of either vehicle (saline) or this compound solution at the desired dose over a period of a few minutes.

-

Food Intake Measurement: Immediately after the injection, return the rat to its home cage with a pre-weighed amount of food. Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake at each time point for both the vehicle-treated and this compound-treated groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in food intake between the groups.

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel NPY Y5 receptor agonist like this compound.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

The NPY Y5 Receptor: A Core Regulator of Appetite and a Target for Obesity Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, exerts its profound effects on appetite and energy homeostasis through a family of G-protein coupled receptors. Among these, the NPY Y5 receptor has emerged as a critical mediator of NPY-induced food intake, positioning it as a key target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of the role of the NPY Y5 receptor in appetite regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of appetite control and develop novel treatments for metabolic disorders.

Introduction

The escalating global prevalence of obesity necessitates a deeper understanding of the intricate neural circuits governing energy balance. Neuropeptide Y (NPY) is one of the most powerful orexigenic signaling molecules identified to date. Central administration of NPY stimulates robust food intake, decreases energy expenditure, and promotes weight gain.[1] The physiological effects of NPY are mediated by a family of at least five G-protein coupled receptors in humans (Y1, Y2, Y4, and Y5).[2] Pharmacological and genetic evidence strongly implicates the Y1 and Y5 receptors as the primary mediators of NPY's effects on appetite.[1][2] This guide focuses specifically on the NPY Y5 receptor, exploring its molecular mechanisms and its validation as a therapeutic target.

NPY Y5 Receptor Signaling Pathways

The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of NPY or selective Y5 agonists, the receptor primarily couples to inhibitory G-proteins (Gi/Go).[3] This initiates a cascade of intracellular signaling events that ultimately influence neuronal activity and gene expression to promote food intake.

Canonical Gi/Go Signaling Pathway

Activation of the Y5 receptor leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme involved in numerous cellular processes, including the regulation of gene transcription and ion channel activity.

Downstream Effector Pathways

Beyond cAMP inhibition, Y5 receptor activation triggers several other downstream signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: Studies have shown that NPY, acting through the Y5 receptor, can induce the phosphorylation and activation of ERK.[5] The MAPK/ERK pathway is a critical regulator of cell growth and differentiation and may play a role in the long-term effects of NPY on neuronal function and plasticity.

-

Intracellular Calcium (Ca2+) Mobilization: The role of the Y5 receptor in modulating intracellular calcium is complex and may be cell-type dependent. While some studies in transfected cell lines showed no NPY-induced calcium mobilization, others have demonstrated that Y5 receptor antagonists can inhibit NPY-induced intracellular Ca2+ transients.[4][5][6] This suggests that under certain conditions, the Y5 receptor may couple to signaling pathways that lead to the release of calcium from intracellular stores.

-

CREB (cAMP Response Element-Binding Protein) Activation: NPY receptor activation can lead to the phosphorylation of CREB, a transcription factor that regulates the expression of genes involved in neuronal function and plasticity. This effect is likely mediated through both cAMP-dependent and independent pathways.

Signaling Pathway Diagram

Caption: NPY Y5 receptor signaling cascade.

Quantitative Data on NPY Y5 Receptor Modulation of Appetite

The development of selective Y5 receptor agonists and antagonists has been instrumental in elucidating its role in appetite regulation. The following tables summarize key quantitative data from preclinical studies.

Effects of NPY Y5 Receptor Agonists on Food Intake

| Agonist | Species | Dose and Route | Change in Food Intake | Reference |

| [D-Trp34]NPY | Rat | 16 µg, ICV | Significant increase at 1 and 6 hours post-injection. | [7] |

| [D-Trp32]NPY | Rat | 2.0 nmol, ICV | Increased feeding over a 4-hour period. | [2] |

| NPY | Rat | 3.4 nmol/kg, ICV | Increased food intake during a 2-hour test period. | [8] |

Effects of NPY Y5 Receptor Antagonists on Food Intake and Body Weight

| Antagonist | Species/Model | Dose and Route | Effect on Food Intake/Body Weight | Reference |

| CGP-71683A | Rat (satiated) | 10 mg/kg, IP | Inhibited NPY-induced food intake by 50%. | [4] |

| CGP-71683A | Rat (fasted) | 1-10 mg/kg, IP | Dose-dependently decreased food intake. | [5] |

| Unnamed Antagonist | Mouse (Diet-Induced Obesity) | 100 mg/kg, oral | Suppressed body weight gain and adiposity. | [9][10] |

| MK-0557 | Human (overweight/obese) | 1 mg/day, oral | Statistically significant but not clinically meaningful weight loss after 52 weeks. | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the NPY Y5 receptor's role in appetite.

In Vivo Feeding Studies

Objective: To assess the effect of Y5 receptor agonists or antagonists on food intake and body weight in animal models.

Experimental Workflow:

Caption: Workflow for a typical in vivo feeding study.

Detailed Methodology (Intracerebroventricular Cannulation and Injection):

-

Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted into a lateral cerebral ventricle using predetermined coordinates. The cannula is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

-

Injection Procedure: A microinjection pump is used to deliver a small volume (e.g., 1-5 µL) of the test compound or vehicle directly into the ventricle via an injector that fits into the guide cannula.[12][13][14]

-

Behavioral Observation: Immediately following the injection, animals are returned to their home cages, and food and water intake are measured at regular intervals (e.g., 1, 2, 4, 24 hours).

Radioligand Binding Assays

Objective: To determine the affinity and selectivity of compounds for the NPY Y5 receptor.

Principle: This assay measures the binding of a radiolabeled ligand to the receptor in the presence or absence of a competing unlabeled compound.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human or rat NPY Y5 receptor (e.g., HEK293 cells) or from specific brain regions (e.g., hypothalamus) are prepared by homogenization and centrifugation.[15][16]

-

Radioligand: A radiolabeled ligand with high affinity for the Y5 receptor, such as [¹²⁵I]PYY or a selective Y5 radioligand, is used.[17][18]

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[17]

cAMP Accumulation Assays

Objective: To measure the functional consequence of Y5 receptor activation (i.e., inhibition of adenylyl cyclase).

Principle: This assay measures the level of intracellular cAMP in response to receptor stimulation. Since the Y5 receptor is Gi-coupled, its activation will lead to a decrease in forskolin-stimulated cAMP accumulation.

Detailed Methodology:

-

Cell Culture: Cells expressing the NPY Y5 receptor are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of an NPY Y5 receptor agonist.

-

Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The amount of cAMP in the cell lysate is quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.[19][20][21]

-

Data Analysis: The ability of the Y5 agonist to inhibit forskolin-stimulated cAMP accumulation is determined, and dose-response curves can be generated to calculate the EC₅₀ of the agonist.

The NPY Y5 Receptor in Obesity Models

Studies using genetic models, such as Y5 receptor knockout (KO) mice, have provided further insights into the role of this receptor. Interestingly, Y5 receptor KO mice develop mild, late-onset obesity, suggesting the existence of compensatory mechanisms in the complex network of appetite regulation.[3][22] However, these mice show a diminished feeding response to exogenously administered NPY and Y5-selective agonists, confirming the receptor's role in mediating these effects.[9] Furthermore, the anorectic effects of Y5 receptor antagonists are absent in Y5 KO mice, demonstrating the on-target mechanism of these compounds.[9][10]

Conclusion and Future Directions

The NPY Y5 receptor is unequivocally a significant player in the central regulation of appetite. Its activation potently stimulates food intake, and its blockade can attenuate weight gain in preclinical models of obesity. The signaling pathways downstream of the Y5 receptor are complex and involve the modulation of cAMP, intracellular calcium, and MAPK/ERK signaling, ultimately leading to changes in neuronal activity and gene expression in key appetite-regulating centers of the brain.

While the development of selective Y5 receptor antagonists has shown promise, the translation to clinically meaningful weight loss in humans has been challenging.[11] This highlights the redundant and highly complex nature of the neural systems controlling energy homeostasis. Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of Y5 receptor antagonists with agents targeting other appetite-regulating pathways.

-

Receptor Heterodimerization: Investigating the potential for Y5 receptors to form heterodimers with other NPY receptors (e.g., Y1) and how this might influence signaling and pharmacology.

-

Downstream Signaling Specificity: Further dissecting the specific downstream signaling pathways that mediate the orexigenic effects of Y5 receptor activation to identify more precise therapeutic targets.

A continued and multifaceted approach to understanding the biology of the NPY Y5 receptor will be crucial for the successful development of novel and effective treatments for obesity and related metabolic disorders.

References

- 1. ispub.com [ispub.com]

- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ispub.com [ispub.com]

- 5. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Responsiveness of obese Zucker rats to [D-Trp34]-NPY supports the targeting of Y5 receptor for obesity treatment PMID: 18284029 | MCE [medchemexpress.cn]